molecular formula C11H15FN2O B4396820 N-(2-fluorophenyl)-N'-isobutylurea

N-(2-fluorophenyl)-N'-isobutylurea

Cat. No.: B4396820
M. Wt: 210.25 g/mol
InChI Key: BZLCTLUOEACLGK-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-N'-isobutylurea is a urea derivative characterized by a 2-fluorophenyl group attached to one nitrogen atom of the urea core and an isobutyl group on the adjacent nitrogen. The fluorine atom at the ortho position of the aromatic ring introduces electronic and steric effects that influence the compound’s physicochemical properties, such as solubility, lipophilicity, and hydrogen-bonding capacity.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-(2-methylpropyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O/c1-8(2)7-13-11(15)14-10-6-4-3-5-9(10)12/h3-6,8H,7H2,1-2H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZLCTLUOEACLGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)NC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(2-fluorophenyl)-N'-isobutylurea with structurally related urea derivatives, emphasizing substituent effects, applications, and key properties:

Compound Name Structure/Substituents Application Key Properties/Effects References
This compound 2-fluorophenyl (electron-withdrawing) + isobutyl (branched alkyl) Not explicitly stated Enhanced lipophilicity due to fluorine; potential pesticidal or pharmaceutical activity -
Lufenuron (CGA-184699) 2-chloro-4-(trifluoromethyl)phenoxy + 2,6-difluorobenzamide Insecticide (chitin synthesis inhibitor) High efficacy against Lepidoptera; trifluoromethyl enhances stability and bioactivity
Forchlorfenuron N-(2-chloro-4-pyridinyl)-N’-phenylurea Plant growth regulator Promotes cell division; chloro-pyridinyl group improves systemic absorption in plants
Siduron N-(2-methylcyclohexyl)-N’-phenylurea Herbicide (selective grass control) Methylcyclohexyl group increases soil persistence; low mammalian toxicity
N-(4-Cyanophenyl)-N'-phenylurea 4-cyanophenyl (strong electron-withdrawing) + phenyl Research/diverse applications Cyano group enhances hydrogen-bonding potential; possible use in supramolecular chemistry

Key Observations:

Substituent Effects on Bioactivity: Fluorine at the ortho position in this compound may improve metabolic stability compared to non-fluorinated analogs. This is consistent with Lufenuron, where fluorine atoms enhance insecticidal activity by resisting oxidative degradation . The isobutyl group’s branched structure could reduce water solubility compared to linear alkyl chains (e.g., propyl in fluchloralin) but improve membrane permeability .

Electronic and Steric Influences: The 2-fluorophenyl group’s electron-withdrawing nature may polarize the urea carbonyl, increasing hydrogen-bond donor strength.

Applications and Selectivity :

  • Unlike Siduron, which targets grassy weeds via root uptake, the fluorophenyl-isobutyl combination in the target compound might favor foliar absorption or insect-specific targets, as seen in Lufenuron .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-fluorophenyl)-N'-isobutylurea
Reactant of Route 2
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N-(2-fluorophenyl)-N'-isobutylurea

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